An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Properties, Synthesis, and Applications in Synthetic Chemistry
An In-depth Technical Guide to 4-Phenoxybenzene-1,2-diamine: Properties, Synthesis, and Applications in Synthetic Chemistry
This guide provides a comprehensive technical overview of 4-phenoxybenzene-1,2-diamine (also known as 3,4-diaminodiphenyl ether), a versatile aromatic diamine with significant applications in pharmaceutical research, polymer science, and coordination chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, and practical applications.
Core Chemical and Physical Properties
4-Phenoxybenzene-1,2-diamine is a white crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with two adjacent amine groups and a phenoxy group, which imparts unique reactivity and physical characteristics.[2]
Table 1: Physicochemical Properties of 4-Phenoxybenzene-1,2-diamine
| Property | Value | Source |
| CAS Number | 13940-96-0 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂N₂O | [1][2][3] |
| Molecular Weight | 200.24 g/mol | [2][3] |
| Melting Point | 69 °C | [1] |
| Boiling Point (Predicted) | 365.2 ± 27.0 °C | [1] |
| Density (Predicted) | 1.216 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.32 ± 0.10 | [1] |
| Solubility | Soluble in alcohols and ketones; practically insoluble in water. | [1] |
| Appearance | White crystalline solid | [1] |
Synthesis of 4-Phenoxybenzene-1,2-diamine
The synthesis of 4-phenoxybenzene-1,2-diamine can be achieved through various routes. A common and effective laboratory-scale method involves the catalytic hydrogenation of a nitro-substituted precursor.
Synthesis via Catalytic Hydrogenation
A widely used method for the synthesis of 4-phenoxybenzene-1,2-diamine is the reduction of 1-amino-2-nitro-4-phenoxybenzene.[5] This method is favored for its clean conversion and high yields.
Experimental Protocol: Synthesis of 4-Phenoxybenzene-1,2-diamine by Catalytic Hydrogenation
Materials:
-
1-amino-2-nitro-4-phenoxybenzene (4.8 g)
-
Methanol (100 ml)
-
5% Palladium on carbon (Pd/C) (1 g)
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4.8 g of 1-amino-2-nitro-4-phenoxybenzene in 100 ml of methanol.
-
Carefully add 1 g of 5% palladized carbon to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 1 atmosphere.
-
Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the catalyst by filtration through a pad of Celite or a similar filtration aid.
-
Concentrate the filtrate using a rotary evaporator to yield 1,2-diamino-4-phenoxybenzene.[5]
Diagram 1: Synthesis of 4-Phenoxybenzene-1,2-diamine
Caption: Catalytic hydrogenation of 1-amino-2-nitro-4-phenoxybenzene.
Chemical Reactivity and Key Applications
The presence of two adjacent amine groups makes 4-phenoxybenzene-1,2-diamine a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinoxalines and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[2]
Synthesis of Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine, such as 4-phenoxybenzene-1,2-diamine, with a 1,2-dicarbonyl compound.[6][7][8]
Experimental Protocol: General Synthesis of Quinoxalines
Materials:
-
4-Phenoxybenzene-1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (e.g., benzil) (1 mmol)
-
Ethanol:Water (7:3, 10 mL)
-
Phenol (catalytic amount, 20 mol%)
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-phenoxybenzene-1,2-diamine and 1 mmol of the 1,2-dicarbonyl compound in 10 mL of an ethanol:water (7:3) mixture.
-
Add a catalytic amount of phenol (20 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add 20 mL of water to the reaction mixture and allow it to stand at room temperature for 30 minutes to precipitate the product.
-
Collect the crystalline product by filtration and dry.[6]
-
The product can be further purified by recrystallization from hot ethanol.[6]
Another important route to quinoxalines involves the reaction of o-phenylenediamines with α-haloketones.[8][9]
Experimental Protocol: General Synthesis of Quinoxalines from α-Haloketones
Materials:
-
4-Phenoxybenzene-1,2-diamine (1 mmol)
-
α-haloketone (e.g., phenacyl bromide) (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Stirring apparatus
Procedure:
-
In a stirred mixture of the α-haloketone (1 mmol) and pyridine (0.1 mmol) in 2 mL of THF, slowly add the 1,2-diamine (1 mmol) at room temperature.
-
Continue stirring for the required reaction time (typically monitored by TLC).
-
After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10]
Diagram 2: Quinoxaline Synthesis
Caption: General routes to quinoxalines from 4-phenoxybenzene-1,2-diamine.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 4-Phenoxybenzene-1,2-diamine
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm. Protons of the amine groups would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |
| ¹³C NMR | Aromatic carbons would appear in the range of δ 110-160 ppm. |
| FTIR (cm⁻¹) | N-H stretching vibrations for the primary amine groups around 3300-3500 cm⁻¹. C-N stretching vibrations around 1250-1350 cm⁻¹. C-O-C (ether) stretching vibrations around 1200-1250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. |
| Mass Spec (m/z) | The molecular ion peak (M⁺) would be expected at approximately 200.24. |
Safety and Handling
As with all aromatic amines, 4-phenoxybenzene-1,2-diamine should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Inhalation: Avoid inhaling dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[11][12]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[11][13] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][13]
Conclusion
4-Phenoxybenzene-1,2-diamine is a key building block in synthetic organic chemistry, particularly for the construction of heterocyclic systems with potential biological activity. Its straightforward synthesis and versatile reactivity make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.
References
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4-Phenoxy-1,2-phenylenediamine - ChemBK. (2024-04-09). Available at: [Link]
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Synthesis of 1,2-diamino-4-phenoxybenzene - PrepChem.com. Available at: [Link]
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Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. (2013). Organic Chemistry: An Indian Journal, 9(10), 384-388. Available at: [Link]
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4-Phenoxybenzene-1,2-diamine | C12H12N2O | CID 10655643 - PubChem. Available at: [Link]
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Chem 117 Reference Spectra Spring 2011. Available at: [Link]
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General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica - The Royal Society of Chemistry. Available at: [Link]
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013-05-03). Available at: [Link]
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QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 98-146. Available at: [Link]
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Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023-11-23). Available at: [Link]
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Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4786. (2021). Available at: [Link]
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4-Phenoxybenzene-1,2-diamine | CAS 13940-96-0 | AMERICAN ELEMENTS ®. Available at: [Link]
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SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. J. Iran. Chem. Soc., 6(1), 153-158. (2009). Available at: [Link]
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